1-Butyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Butyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 The presence of a butyl group at position 1 and an aldehyde group at position 3 makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-butyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF). The reaction typically occurs under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed:
Oxidation: 1-Butyl-1H-pyrazole-3-carboxylic acid
Reduction: 1-Butyl-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Scientific Research Applications
1-Butyl-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-butyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparison with Similar Compounds
1-Butyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at position 5 instead of 3.
1-Butyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at position 4 instead of 3.
1-Butyl-1H-pyrazole-3-carboxylic acid: Oxidized form of 1-butyl-1H-pyrazole-3-carbaldehyde.
Uniqueness: The presence of the butyl group also affects its solubility and interaction with other molecules .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-butylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-8(7-11)9-10/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
KDTMPDTULFBIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=N1)C=O |
Origin of Product |
United States |
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